molecular formula C6H12ClN B6276837 3-(aminomethyl)pent-1-yne hydrochloride CAS No. 2763780-91-0

3-(aminomethyl)pent-1-yne hydrochloride

Cat. No. B6276837
CAS RN: 2763780-91-0
M. Wt: 133.6
InChI Key:
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Description

3-(Aminomethyl)pent-1-yne hydrochloride, also known as 3-AMPHCl, is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor, and is soluble in water, alcohol, and other organic solvents. 3-AMPHCl is a versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-(aminomethyl)pent-1-yne hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and proteins. It has also been used in the synthesis of nucleic acids, such as DNA and RNA. In addition, 3-(aminomethyl)pent-1-yne hydrochloride is used to study the structure and function of various enzymes and proteins, as well as to study the mechanisms of action of drugs and other compounds.

Mechanism of Action

3-(aminomethyl)pent-1-yne hydrochloride is believed to interact with various proteins and enzymes in the body, resulting in the activation or inhibition of certain biochemical pathways. In particular, 3-(aminomethyl)pent-1-yne hydrochloride is believed to interact with the enzyme acetylcholinesterase, resulting in the inhibition of acetylcholine breakdown and the increased levels of acetylcholine in the body. This increased level of acetylcholine can lead to various physiological effects, such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
3-(aminomethyl)pent-1-yne hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase levels of acetylcholine, which can lead to improved cognitive function and increased alertness. In addition, 3-(aminomethyl)pent-1-yne hydrochloride has been shown to have antidepressant and anxiolytic effects, as well as to reduce fatigue and improve sleep quality. Furthermore, 3-(aminomethyl)pent-1-yne hydrochloride has been shown to have anti-inflammatory and analgesic effects, as well as to improve muscle function and strength.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)pent-1-yne hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of 3-(aminomethyl)pent-1-yne hydrochloride is its low cost and availability. In addition, 3-(aminomethyl)pent-1-yne hydrochloride is easy to use, as it is soluble in a variety of solvents, and it is relatively stable in solution. However, 3-(aminomethyl)pent-1-yne hydrochloride also has some limitations. For example, it has a pungent odor, and it is not very soluble in water. Furthermore, 3-(aminomethyl)pent-1-yne hydrochloride is a volatile compound, and it can be easily lost in the atmosphere during experiments.

Future Directions

There are several potential future directions for the use of 3-(aminomethyl)pent-1-yne hydrochloride in scientific research. For example, 3-(aminomethyl)pent-1-yne hydrochloride could be used in the synthesis of new compounds, such as drugs and other therapeutic agents. In addition, 3-(aminomethyl)pent-1-yne hydrochloride could be used to study the structure and function of various proteins and enzymes, as well as to study the mechanisms of action of drugs and other compounds. Furthermore, 3-(aminomethyl)pent-1-yne hydrochloride could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various environmental factors on biological systems. Finally, 3-(aminomethyl)pent-1-yne hydrochloride could be used to study the interactions between various compounds and biological systems.

Synthesis Methods

3-(aminomethyl)pent-1-yne hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 1-pentyn-3-ol with hydrochloric acid. This reaction yields a mixture of 3-(aminomethyl)pent-1-yne hydrochloride and 1-pentyn-3-ol hydrochloride, which can then be separated by distillation. Other methods of synthesis include the reaction of 1-pentyn-3-ol with sodium hypochlorite, the reaction of 1-pentyn-3-ol with sodium chlorite, and the reaction of 1-pentyn-3-ol with sodium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)pent-1-yne hydrochloride involves the reaction of 3-pentyn-1-ol with paraformaldehyde to form 3-(hydroxymethyl)pent-1-yne, which is then reacted with ammonia to form 3-(aminomethyl)pent-1-yne. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-pentyn-1-ol", "paraformaldehyde", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-pentyn-1-ol with paraformaldehyde in the presence of a catalyst to form 3-(hydroxymethyl)pent-1-yne.", "Step 2: React 3-(hydroxymethyl)pent-1-yne with ammonia in the presence of a catalyst to form 3-(aminomethyl)pent-1-yne.", "Step 3: React 3-(aminomethyl)pent-1-yne with hydrochloric acid to form 3-(aminomethyl)pent-1-yne hydrochloride." ] }

CAS RN

2763780-91-0

Product Name

3-(aminomethyl)pent-1-yne hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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